molecular formula C10H21NSi B14700771 N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine CAS No. 18027-16-2

N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine

Cat. No.: B14700771
CAS No.: 18027-16-2
M. Wt: 183.37 g/mol
InChI Key: CJXRVXNQDUUHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine is a chemical compound with the molecular formula C10H21NSi. It is known for its applications in organic synthesis, particularly in the formation of various derivatives and intermediates. This compound is characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-amine backbone, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine typically involves the reaction of N,N-diethylprop-2-yn-1-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

N,N-diethylprop-2-yn-1-amine+trimethylsilyl chlorideThis compound+HCl\text{N,N-diethylprop-2-yn-1-amine} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} N,N-diethylprop-2-yn-1-amine+trimethylsilyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines and other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or other nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced amines, respectively.

Scientific Research Applications

N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine has several applications in scientific research:

    Organic Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of specific products, and protect functional groups during chemical reactions. The molecular pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylprop-2-yn-1-amine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    Trimethylsilylprop-2-yn-1-amine: Similar structure but without the diethyl groups, leading to different chemical properties.

Uniqueness

N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine is unique due to the presence of both diethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and other scientific applications.

Properties

CAS No.

18027-16-2

Molecular Formula

C10H21NSi

Molecular Weight

183.37 g/mol

IUPAC Name

N,N-diethyl-3-trimethylsilylprop-2-yn-1-amine

InChI

InChI=1S/C10H21NSi/c1-6-11(7-2)9-8-10-12(3,4)5/h6-7,9H2,1-5H3

InChI Key

CJXRVXNQDUUHHH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.